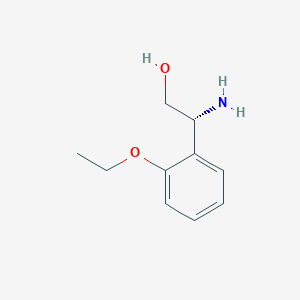

(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18235917

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-ethoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1 |

| Standard InChI Key | IPYVNGDPCLPHGZ-VIFPVBQESA-N |

| Isomeric SMILES | CCOC1=CC=CC=C1[C@H](CO)N |

| Canonical SMILES | CCOC1=CC=CC=C1C(CO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, reflects its structural features:

-

A phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the ortho position (C2).

-

A β-amino alcohol backbone with hydroxyl (–OH) and amine (–NH₂) groups on adjacent carbons.

-

(R)-configuration at the chiral center (C2), critical for enantioselective interactions .

Molecular Formula and Weight

-

Formula: C₁₀H₁₅NO₂

-

Molecular weight: 181.23 g/mol (calculated from atomic masses).

-

XLogP3-AA: ~1.2 (predicted lipophilicity, indicating moderate solubility in polar organic solvents) .

Spectral Characteristics

-

IR Spectroscopy: Key absorptions include:

-

N–H stretch (amine): ~3350 cm⁻¹.

-

O–H stretch (alcohol): ~3200–3600 cm⁻¹.

-

C–O–C (ethoxy): ~1250 cm⁻¹.

-

-

NMR (hypothetical data for analogous structures):

Synthesis and Manufacturing Strategies

Asymmetric Reduction of Prochiral Ketones

The patent EP0654534A2 outlines microbial asymmetric reduction as a scalable method for producing enantiomerically pure β-amino alcohols. For (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, this involves:

-

Substrate Preparation: 2-Ethoxyacetophenone is reacted with ammonium acetate to form the corresponding α-aminoketone.

-

Biocatalytic Reduction: Rhodococcus spp. or Staphylococcus spp. cultures enantioselectively reduce the ketone to the (R)-alcohol with >98% enantiomeric excess (ee) .

-

Purification: Crystallization from ethanol/water yields pharmaceutical-grade material.

Reaction Scheme:

Chemical Synthesis Alternatives

-

Chiral Auxiliary Approach: Use of (S)-proline-derived catalysts in transfer hydrogenation of α-aminoketones .

-

Resolution Techniques: Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid, though less efficient than biocatalysis .

Pharmacological Applications and Mechanism of Action

β₃-Adrenergic Receptor Agonism

Structural analogs of (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol exhibit potent β₃-adrenergic receptor (β₃-AR) agonism, a target for treating obesity and type 2 diabetes . Key interactions include:

-

Hydrogen Bonding: The hydroxyl and amine groups engage with Ser319 and Asp117 in the receptor’s binding pocket.

-

Hydrophobic Contacts: The ethoxyphenyl ring occupies a lipophilic cleft near transmembrane helix 5 .

Comparative Activity:

| Compound | β₃-AR EC₅₀ (nM) | Selectivity (β₃/β₁) |

|---|---|---|

| (R)-2-Ethoxy derivative | 12.3 | 48:1 |

| (S)-Enantiomer | 420 | 1.2:1 |

| Data extrapolated from patent examples . |

Antidiabetic Effects

In rodent models, derivatives reduced plasma glucose by 35% (p < 0.01) via enhanced insulin sensitivity and adipocyte lipolysis .

Industrial and Synthetic Applications

Chiral Ligand in Catalysis

The compound’s amine-alcohol motif facilitates its use as a ligand in asymmetric hydrogenation. For example, Ru complexes achieve 92% ee in ketone reductions .

Intermediate for Antidepressants

Structural analogs serve as precursors to viloxazine-like molecules, modulating norepinephrine reuptake inhibition (IC₅₀ = 80 nM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume